

The Discovery and Synthesis of Vadadustat (AKB-6899): A Technical Overview

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Vadadustat, also known as **AKB-6899**, is an oral hypoxia-inducible factor prolyl hydroxylase (HIF-PH) inhibitor developed by Akebia Therapeutics for the treatment of anemia associated with chronic kidney disease (CKD). By inhibiting prolyl hydroxylase domain (PHD) enzymes, vadadustat stabilizes HIF- α , a transcription factor that upregulates genes involved in erythropoiesis, including erythropoietin (EPO). This document provides a detailed technical guide on the discovery, synthesis, and mechanism of action of vadadustat.

Discovery and Mechanism of Action

Vadadustat was designed to mimic the body's natural response to high altitude, where lower oxygen levels lead to increased red blood cell production. It is an equipotent inhibitor of the three human PHD isozymes (PHD1, PHD2, and PHD3), which are responsible for the degradation of HIF- α in normoxic conditions.[1] Inhibition of these enzymes leads to the stabilization and accumulation of HIF- α , which then translocates to the nucleus, dimerizes with HIF- β , and binds to hypoxia-response elements (HREs) on target genes.[2][3] This transcriptional activation results in increased endogenous production of EPO, leading to erythropoiesis.[4] Preclinical studies have shown that vadadustat leads to the time- and concentration-dependent stabilization of HIF-1 α and HIF-2 α . [1]

Quantitative Preclinical and Clinical Data

The following tables summarize key quantitative data from preclinical and clinical studies of vadadustat.

Table 1: Preclinical In Vitro Efficacy of Vadadustat

Parameter	Value	Cell Line/Enzyme	Reference
PHD1 IC ₅₀	15.36 nM (95% CI: 11.96, 19.73)	Recombinant Human PHD1	
PHD2 IC ₅₀	11.83 nM (95% CI: 8.20, 17.07)	Recombinant Human PHD2	
PHD3 IC ₅₀	7.63 nM (95% CI: 7.21, 8.07)	Recombinant Human PHD3	

Table 2: Pharmacokinetic Parameters of Vadadustat in Healthy Volunteers and CKD Patients

Population	Dose	C _{max} (ng/mL)	t _{max} (hours)	t _{1/2} (hours)	AUC (ng·h/mL)	Reference
Healthy Volunteers (Single Dose)	80 - 1200 mg	Dose-proportional increase	3 - 4	~4.5	Dose-proportional increase	[5]
Healthy Volunteers (Multiple Doses)	500 - 900 mg daily for 10 days	Dose-proportional increase	3 - 4	~4.5	Dose-proportional increase	[5][6]
CKD Stage 3 (Single Dose)	500 mg	-	5 - 6	7.2	-	[5]
CKD Stage 4 (Single Dose)	500 mg	-	5 - 6	8.5	-	[5]
Dialysis Patients (Multiple Doses)	600, 750, 900 mg daily	Dose-dependent increase	-	-	Dose-dependent increase	[7]

Table 3: Phase 2a Clinical Trial Efficacy of Vadadustat in Non-Dialysis CKD Patients (6 weeks)

Treatment Group (Once Daily)	Mean Change in Hemoglobin (g/dL)	Percentage of Patients with ≥ 1 g/dL Hb Increase	Reference
Placebo	-	-	[8]
240 mg	Statistically significant increase vs. placebo	-	[8]
370 mg	Statistically significant increase vs. placebo	-	[8]
500 mg	Statistically significant increase vs. placebo	-	[8]
630 mg	1.39 (SD 0.67)	78%	[8]

Table 4: Phase 3 Clinical Trial (PRO2TECT) Efficacy of Vadadustat in Non-Dialysis CKD Patients

Parameter	Vadadustat	Darbepoetin Alfa	Outcome	Reference
Mean change in Hb (baseline to weeks 24-36)	Non-inferior	-	Met primary efficacy endpoint	[9]
Mean change in Hb (baseline to weeks 40-52)	Non-inferior	-	Met key secondary efficacy endpoint	[9]
Time to first MACE	-	-	Did not meet primary safety endpoint (HR 1.17)	[10]

Synthesis Pathway

The synthesis of vadadustat has been described in several patents. A common pathway involves a Suzuki coupling reaction followed by a series of transformations including methoxy substitution, nitrile hydrolysis, condensation, and final hydrolysis.

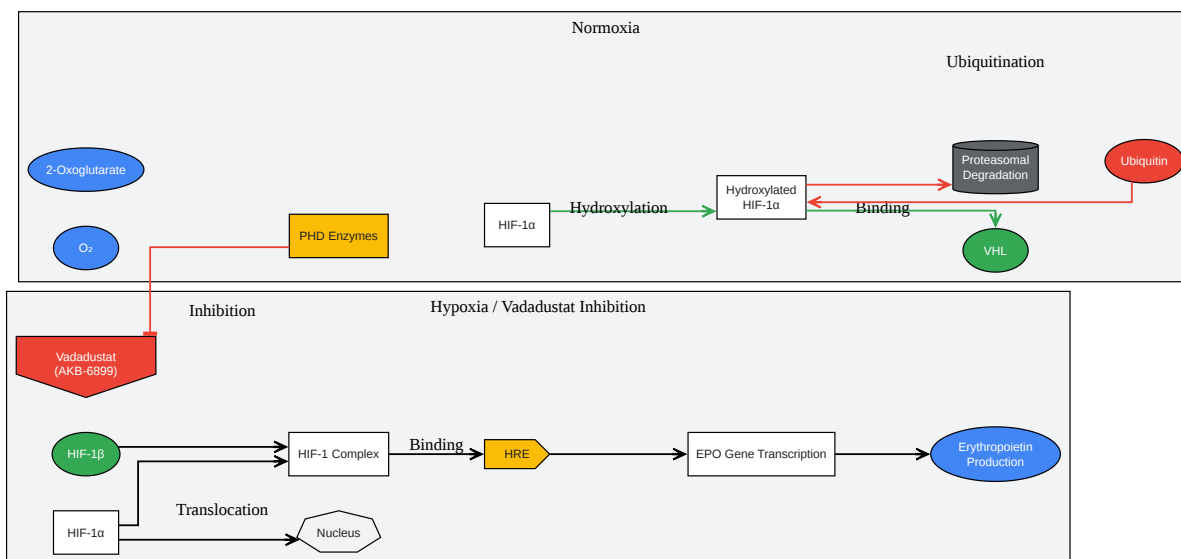
Experimental Protocol: Synthesis of Vadadustat

A representative synthesis pathway is as follows:

- **Suzuki Coupling:** 3,5-Dichloropyridine-2-carbonitrile is coupled with (3-chlorophenyl)boronic acid in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (e.g., K₃PO₄) in a suitable solvent like 1,4-dioxane at elevated temperature (e.g., 85°C) to yield 5-(3-chlorophenyl)-3-chloro-2-cyanopyridine.[\[4\]](#)
- **Methoxy Substitution:** The resulting compound is treated with sodium methoxide in methanol at reflux to replace the chloro group with a methoxy group, affording 5-(3-chlorophenyl)-3-methoxy-2-cyanopyridine.[\[4\]](#)
- **Hydrolysis:** The nitrile and methoxy groups are then hydrolyzed. One method involves heating with a 48% aqueous solution of hydrobromic acid at reflux to yield 5-(3-chlorophenyl)-3-hydroxypyridine-2-carboxylic acid.[\[4\]](#)
- **Condensation:** The carboxylic acid is activated, for example with N,N'-carbonyldiimidazole (CDI), and then condensed with glycine methyl ester hydrochloride in the presence of a base to form the corresponding amide.[\[11\]](#)
- **Final Hydrolysis:** The methyl ester is hydrolyzed using a base such as lithium hydroxide, followed by acidification with an acid like hydrochloric acid to yield vadadustat.[\[12\]](#)

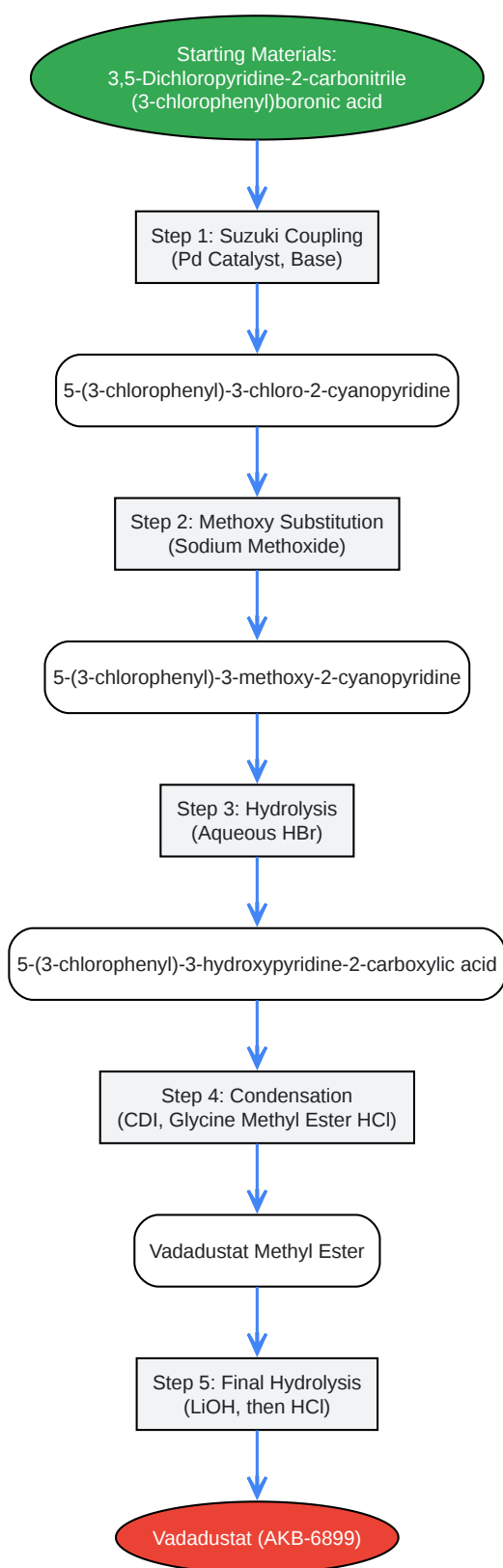
Key Signaling Pathway and Experimental Workflow

The mechanism of action of vadadustat and its synthesis can be visualized through the following diagrams.



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Caption: HIF-1α signaling pathway under normoxic and hypoxic/inhibited conditions.



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Caption: Workflow for the chemical synthesis of Vadadustat (**AKB-6899**).

Experimental Protocols: Key Assays

Prolyl Hydroxylase (PHD) Enzyme Inhibition Assay

A common method to determine the inhibitory activity of compounds like vadadustat against PHD enzymes is a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.

Principle: This assay measures the hydroxylation of a HIF- α peptide substrate by the PHD enzyme. The product, hydroxylated HIF- α , is detected by a specific antibody, leading to a FRET signal.

General Protocol:

- **Reagents:** Recombinant human PHD1, PHD2, or PHD3 enzyme; a biotinylated peptide substrate corresponding to a portion of HIF-1 α containing the proline residue to be hydroxylated; 2-oxoglutarate, Fe(II), and ascorbate as co-factors; Europium-labeled anti-hydroxy-HIF-1 α antibody; and Streptavidin-Allophycocyanin (SA-APC).
- **Procedure:** a. The PHD enzyme is pre-incubated with varying concentrations of vadadustat in an assay buffer. b. The enzymatic reaction is initiated by the addition of the HIF-1 α peptide substrate and co-factors. c. The reaction is allowed to proceed for a specific time at a controlled temperature (e.g., room temperature). d. The reaction is stopped, typically by the addition of EDTA. e. The detection reagents (Europium-labeled antibody and SA-APC) are added, and the mixture is incubated to allow for binding. f. The TR-FRET signal is read on a compatible plate reader.
- **Data Analysis:** The IC₅₀ value, the concentration of inhibitor required to reduce enzyme activity by 50%, is calculated by fitting the dose-response data to a four-parameter logistic equation.

Conclusion

Vadadustat represents a significant advancement in the oral treatment of anemia associated with chronic kidney disease. Its mechanism as a PHD inhibitor that stabilizes HIF- α has been well-characterized through extensive preclinical and clinical research. The synthesis of vadadustat is a multi-step process that has been optimized for efficiency. This technical guide

provides a comprehensive overview of the discovery, synthesis, and key data related to vadadustat for researchers and professionals in the field of drug development.

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